2-(Perfluorohexyl)ethanethiol

Description

The exact mass of the compound 2-(Perfluorohexyl)ethanethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-(Perfluorohexyl)ethanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Perfluorohexyl)ethanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

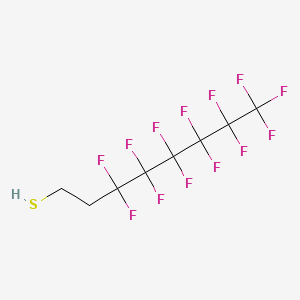

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13S/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPHVVCYEWPQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2SH, C8H5F13S | |

| Record name | 1-Octanethiol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379947 | |

| Record name | 2-(Perfluorohexyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34451-26-8 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34451-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Perfluorohexyl)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Perfluorohexyl)ethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorohexyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PERFLUOROHEXYL)ETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66E2ZQ1P07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Perfluorohexyl)ethanethiol

Abstract

This technical guide provides a comprehensive examination of the chemical and physical properties of 2-(Perfluorohexyl)ethanethiol (CAS No. 34451-26-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, reactivity, and thermal stability of this unique fluorinated thiol. A significant focus is placed on its principal application in the formation of self-assembled monolayers (SAMs) for advanced surface modification. Detailed experimental protocols for SAM preparation and characterization are provided, underpinned by an exploration of the causality behind methodological choices. This guide aims to serve as an authoritative resource, integrating technical data with practical insights to facilitate its application in materials science and biomedical research.

Introduction: The Duality of a Fluorinated Thiol

2-(Perfluorohexyl)ethanethiol, with the chemical formula C₈H₅F₁₃S, is an organosulfur compound that possesses a distinct molecular architecture: a reactive thiol head group (-SH) separated from a highly inert, fluorous tail (a perfluorohexyl group, -C₆F₁₃) by a short ethylene spacer (-CH₂CH₂-).[1] This amphiphilic nature is the cornerstone of its utility, enabling the creation of well-defined, low-energy surfaces.[2] The robust carbon-fluorine bonds in the perfluorohexyl chain impart significant thermal and chemical stability, while the thiol group provides a versatile anchor for covalent attachment to noble metal surfaces, most notably gold.[1][3]

As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), it is essential to consider both its unique material properties and its environmental and safety profile.[1] This guide will address these aspects, providing a balanced and in-depth perspective for its responsible and effective use in research and development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the fundamental properties of 2-(Perfluorohexyl)ethanethiol is critical for its successful application.

Core Physical and Chemical Properties

The defining characteristics of 2-(Perfluorohexyl)ethanethiol are summarized in the table below, offering a quantitative overview of its physical state and key identifiers.

| Property | Value | Source |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | [1] |

| CAS Number | 34451-26-8 | [1][4] |

| Molecular Formula | C₈H₅F₁₃S | [1][5] |

| Molecular Weight | 380.17 g/mol | [4][5] |

| Appearance | Colorless liquid with a characteristic stench | [4] |

| Melting Point | -26 °C | [4] |

| Boiling Point | 158 °C at 760 mmHg | [4] |

| Density | 1.62 g/mL at 20 °C | [4] |

| Refractive Index | 1.32 at 15 °C | [4] |

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural fingerprint of 2-(Perfluorohexyl)ethanethiol. Below is a summary of the expected spectroscopic data based on its molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methylene groups (-CH₂CH₂-) adjacent to the sulfur and the perfluorinated chain will appear as complex multiplets due to coupling with each other and with the fluorine atoms on the adjacent CF₂ group. The thiol proton (-SH) will typically present as a triplet, though its chemical shift and multiplicity can be influenced by solvent and concentration.

-

¹³C NMR: The carbon spectrum will show distinct signals for the two carbons in the ethylene spacer. The carbon attached to the sulfur will be shifted downfield compared to the carbon adjacent to the perfluorinated chain. The six carbons of the perfluorohexyl group will exhibit complex splitting patterns due to strong C-F coupling.[6]

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool.[7] A series of signals corresponding to the different CF₂ groups and the terminal CF₃ group are expected. The chemical shifts and coupling constants provide detailed information about the electronic environment along the fluorinated chain.[6][8]

The IR spectrum will show characteristic absorption bands for the key functional groups:

-

S-H Stretch: A weak to medium intensity band is anticipated in the region of 2550-2600 cm⁻¹.

-

C-H Stretch: Absorption bands corresponding to the methylene groups will appear in the 2850-2960 cm⁻¹ range.

-

C-F Stretch: Strong, characteristic absorption bands for the carbon-fluorine bonds will dominate the spectrum, typically in the 1100-1300 cm⁻¹ region.

Electron ionization mass spectrometry would be expected to show the molecular ion peak (M⁺) at m/z 380. The fragmentation pattern would likely involve the loss of the thiol group (-SH) and subsequent fragmentation of the perfluorinated chain, leading to characteristic ions corresponding to CₓFᵧ⁺ fragments.[9]

Synthesis and Reactivity

Synthetic Methodologies

Several synthetic routes to 2-(Perfluorohexyl)ethanethiol have been established, often starting from commercially available perfluoroalkyl iodides.

-

From Perfluoroalkyl Iodides: A common laboratory-scale synthesis involves the reaction of 2-(perfluorohexyl)ethyl iodide with a sulfur-containing nucleophile. One such method is the reaction with thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol.[9]

-

Industrial Fluorination Techniques: The perfluorohexyl chain itself is typically synthesized via industrial processes such as electrochemical fluorination (ECF) or telomerization of tetrafluoroethylene.[10]

-

Hydrogenolysis: Another route involves the catalytic hydrogenolysis of 2-(perfluorohexyl)ethanethiocyanate or bis-(2-perfluorohexylethane)-disulfide, which can produce the thiol in high yields.[9]

Chemical Reactivity

The reactivity of 2-(Perfluorohexyl)ethanethiol is dominated by the thiol group, though it is electronically influenced by the strongly electron-withdrawing perfluorohexyl tail.

-

Oxidation: The thiol moiety can be oxidized to form the corresponding disulfide, bis(2-(perfluorohexyl)ethyl) disulfide, using mild oxidizing agents.[9] Stronger oxidation can lead to the formation of the corresponding sulfonic acid.[9][10] The perfluorinated chain can stabilize oxidized intermediates like sulfenic acids.[10]

-

Nucleophilic Reactions: The thiol can act as a nucleophile, for example, in the substitution of para-fluoro atoms on aromatic rings, a reaction that has shown efficiency in pharmaceutical applications.[10]

-

Self-Assembled Monolayer (SAM) Formation: The most significant reaction from a materials science perspective is the chemisorption of the thiol onto noble metal surfaces, particularly gold, to form highly ordered self-assembled monolayers. This process is discussed in detail in Section 5.

Thermal Stability

-

General Trends for PFAS: Research on the thermal decomposition of PFAS indicates that the functional group is typically the least stable part of the molecule.[11] For perfluorinated carboxylic acids (PFCAs), decomposition can begin at temperatures as low as 200°C.[12] Perfluorinated sulfonic acids (PFSAs) are generally more stable, requiring temperatures of 450°C or higher to decompose.

-

Expected Behavior: The C-S and C-C bonds in the ethylene spacer of 2-(Perfluorohexyl)ethanethiol are weaker than the C-F bonds. Therefore, thermal decomposition is expected to initiate with the cleavage of these bonds. Pyrolysis studies of ethanethiol show decomposition pathways that include the formation of ethylene and hydrogen sulfide at lower temperatures, and radical mechanisms involving cleavage of the C-S and C-C bonds at higher temperatures.[13] The perfluorohexyl tail is expected to remain stable to higher temperatures.

Core Application: Self-Assembled Monolayers (SAMs)

The primary application of 2-(Perfluorohexyl)ethanethiol is in the formation of self-assembled monolayers on noble metal surfaces. These highly ordered, nanometer-thick films are invaluable for precisely controlling surface properties.

Principles of SAM Formation

The formation of a SAM is a spontaneous process driven by the strong affinity of the sulfur atom for the gold surface and the van der Waals interactions between the perfluoroalkyl chains.[3] The process can be conceptualized as follows:

Caption: Formation of a 2-(Perfluorohexyl)ethanethiol SAM on a gold substrate.

The result is a densely packed, quasi-crystalline monolayer that presents a low-energy, fluorinated surface to the external environment. This surface is both hydrophobic (water-repellent) and oleophobic (oil-repellent).

Experimental Protocol: SAM Preparation

Achieving a high-quality, well-ordered SAM requires meticulous attention to cleanliness and procedure.[14] The following protocol is a validated method for the preparation of 2-(Perfluorohexyl)ethanethiol SAMs on gold.

Materials and Equipment:

-

Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold top layer)

-

2-(Perfluorohexyl)ethanethiol

-

Anhydrous ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized water (18 MΩ·cm)

-

Clean glass vials with sealable caps

-

Tweezers (non-magnetic, stainless steel)

-

Nitrogen gas source (dry, filtered)

-

Sonicator

Workflow Diagram:

Caption: Experimental workflow for SAM preparation and characterization.

Step-by-Step Procedure:

-

Substrate Cleaning (Causality: to remove organic contaminants and ensure a pristine gold surface for uniform monolayer formation): a. Immerse the gold substrates in piranha solution for 10-15 minutes. Warning: Piranha solution is extremely corrosive and must be handled with appropriate personal protective equipment in a fume hood. b. Carefully remove the substrates and rinse them thoroughly with copious amounts of deionized water. c. Rinse the substrates with anhydrous ethanol. d. Dry the substrates under a gentle stream of dry nitrogen gas. Use immediately.[3]

-

Solution Preparation: a. Prepare a 1 mM solution of 2-(Perfluorohexyl)ethanethiol in anhydrous ethanol in a clean glass vial. b. Sonicate the solution for 5 minutes to ensure the thiol is fully dissolved.

-

Self-Assembly: a. Using clean tweezers, immediately immerse the freshly cleaned gold substrates into the thiol solution. b. Seal the vial to minimize solvent evaporation and contamination. For optimal results, the headspace can be purged with nitrogen. c. Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[3][15]

-

Rinsing and Drying: a. After incubation, remove the substrates from the thiol solution with tweezers. b. Rinse the SAM-coated substrates thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules. c. Dry the substrates again under a gentle stream of dry nitrogen.

Characterization of SAMs: Contact Angle Goniometry

A simple yet powerful technique to verify the successful formation of a low-energy SAM is contact angle goniometry. This method measures the angle at which a liquid droplet interfaces with the solid surface, providing a quantitative measure of wettability.

Principle: A surface coated with a 2-(Perfluorohexyl)ethanethiol SAM will be highly hydrophobic. Therefore, a water droplet will bead up, resulting in a high contact angle.

Typical Results:

-

Bare Gold: A clean, bare gold surface is relatively hydrophilic, with a water contact angle typically below 70°.

-

SAM-Coated Surface: A well-formed 2-(Perfluorohexyl)ethanethiol SAM on gold will exhibit a water contact angle of approximately 110-120°.[16] This significant increase in contact angle is a primary indicator of successful monolayer formation.[17]

Safety and Handling

As a laboratory chemical, 2-(Perfluorohexyl)ethanethiol requires careful handling.

-

GHS Hazards: It is classified as an irritant, with hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

-

PFAS Classification: As a PFAS substance, users should be mindful of its environmental persistence. All waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(Perfluorohexyl)ethanethiol is a specialized chemical with a unique combination of properties that make it highly valuable for advanced materials research. Its ability to form robust, low-energy, and well-defined self-assembled monolayers provides a powerful tool for tailoring the interfacial properties of materials. This guide has provided a detailed overview of its chemical and physical characteristics, synthesis, reactivity, and a practical framework for its most common application. By understanding the principles and protocols outlined herein, researchers and drug development professionals can effectively leverage the capabilities of 2-(Perfluorohexyl)ethanethiol in their work.

References

-

PubChem. (n.d.). 2-(Perfluorohexyl)ethanethiol. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thermal Decomposition Mechanism for Ethanethiol. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization. Retrieved from [Link]

-

NIST. (n.d.). Ethanethiol, 2-(p-fluoroanilino)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold. Retrieved from [Link]

-

MDPI. (n.d.). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Retrieved from [Link]

-

ResearchGate. (n.d.). Water contact angles on different SAMs. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). 2-(PERFLUOROHEXYL)ETHANETHIOL. Retrieved from [Link]

-

MDPI. (2022). Thermal Analysis Tools for Physico-Chemical Characterization and Optimization of Perfluorocarbon Based Emulsions and Bubbles Formulated for Ultrasound Imaging. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Retrieved from [Link]

-

DataPhysics Instruments. (n.d.). Detection of self-assembled monolayers (SAMs) using contact angle measurements. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

-

Revista Mexicana de Física. (2024). A new approach to contact angle measurement and effects of evaporation on the contact angle. Retrieved from [Link]

-

ScienceDirect. (n.d.). Thermogravimetric analysis of property changes and weight loss in incinerated bone. Retrieved from [Link]

-

ScienceDirect. (n.d.). Preparation, reactions and physical properties of segmented 2-(perfluoroalkyl)ethanesulfinic acids and their derivatives. Retrieved from [Link]

-

NIST. (n.d.). Ethanethiol. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Contact angle of HD compared to that of water on SAMs formed on Au TS. Retrieved from [Link]

-

Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode. Retrieved from [Link]

-

Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Retrieved from [Link]

-

MDPI. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers. Retrieved from [Link]

-

Scribd. (n.d.). Unit 10 Thermogravimetric Analysis. Retrieved from [Link]

-

Springer. (n.d.). Fluorine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC curves of polyurethane with different dosage of LFH. Retrieved from [Link]

-

PubMed Central. (n.d.). Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of Ethanethiol, 2-(5-(4- methyl-2-pyridyloxy)pentyl)amino-,hydrogen su. Retrieved from [Link]

-

NIST. (n.d.). Ethanethiol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-(Perfluorohexyl)ethanethiol | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluoryx.com [fluoryx.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biophysics.org [biophysics.org]

- 8. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy 2-(Perfluorohexyl)ethanethiol | 34451-26-8 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. if.tugraz.at [if.tugraz.at]

- 16. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dataphysics-instruments.com [dataphysics-instruments.com]

An In-Depth Technical Guide to the Synthesis of 2-(Perfluorohexyl)ethanethiol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Perfluorohexyl)ethanethiol (C₆F₁₃CH₂CH₂SH), a crucial fluorinated intermediate in the development of advanced materials and pharmaceuticals. The document details the predominant synthetic methodologies, focusing on the nucleophilic substitution of 2-(perfluorohexyl)ethyl iodide. A thorough examination of the reaction mechanisms, step-by-step experimental protocols, purification techniques, and characterization of the final product is presented. Furthermore, this guide addresses critical safety considerations and offers insights into alternative synthetic strategies, such as free-radical addition. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically rigorous resource for the laboratory-scale synthesis of this versatile compound.

Introduction: The Significance of 2-(Perfluorohexyl)ethanethiol

2-(Perfluorohexyl)ethanethiol, with the chemical formula C₈H₅F₁₃S, is a specialized organosulfur compound featuring a perfluorohexyl group attached to an ethanethiol backbone.[1] The presence of the highly fluorinated chain imparts unique physicochemical properties, including high thermal and chemical stability, hydrophobicity, and lipophobicity.[1] These characteristics make it a valuable building block in several advanced applications:

-

Surface Coatings: Its hydrophobic nature is leveraged in the formulation of water-repellent coatings.

-

High-Performance Lubricants: The compound's stability at high temperatures and low friction properties are advantageous in specialized lubricants.

-

Bioconjugation: The reactive thiol group allows for the covalent attachment of the perfluorohexyl moiety to biomolecules, a technique utilized in materials science and biological research.

-

Self-Assembled Monolayers (SAMs): 2-(Perfluorohexyl)ethanethiol can form highly ordered SAMs on metal surfaces, which have applications in corrosion protection, microfluidics, and biosensors.[1]

Given its utility, a robust and well-understood synthetic protocol is essential for its accessibility in research and development. This guide focuses on providing the necessary detail to achieve this.

Primary Synthetic Pathway: Nucleophilic Substitution

The most established and reliable method for the synthesis of 2-(perfluoroalkyl)ethanethiols is a two-step process commencing from the corresponding 2-(perfluoroalkyl)ethyl iodide.[2] This pathway involves an initial reaction with a sulfur nucleophile, such as thiourea, to form an isothiouronium salt intermediate, followed by alkaline hydrolysis to yield the desired thiol.

Reaction Mechanism

The synthesis proceeds via a classic Sₙ2 mechanism. In the first step, the sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the iodine in 2-(perfluorohexyl)ethyl iodide. This results in the displacement of the iodide leaving group and the formation of a stable S-[2-(perfluorohexyl)ethyl]isothiouronium iodide salt.

The subsequent hydrolysis of this salt under basic conditions proceeds through the nucleophilic attack of a hydroxide ion on the central carbon of the isothiouronium group. This leads to the cleavage of the C-S bond and the liberation of the thiolate anion, which is then protonated upon acidification during workup to yield the final 2-(perfluorohexyl)ethanethiol.

Caption: Overall reaction scheme for the synthesis of 2-(Perfluorohexyl)ethanethiol.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of perfluoroalkyl ethanethiols.[2]

Materials:

-

2-(Perfluorohexyl)ethyl iodide (C₆F₁₃CH₂CH₂I)

-

Thiourea (CH₄N₂S)

-

Ethanol (95%)

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

Procedure:

Step 1: Formation of S-[2-(Perfluorohexyl)ethyl]isothiouronium Iodide

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1 equivalents) in 95% ethanol.

-

To this solution, add 2-(perfluorohexyl)ethyl iodide (1.0 equivalent).

-

Heat the reaction mixture to reflux with stirring for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The isothiouronium salt may precipitate out of the solution.

Step 2: Hydrolysis to 2-(Perfluorohexyl)ethanethiol

-

To the reaction mixture from Step 1, add a solution of potassium hydroxide (2.5 equivalents) in water.

-

Heat the mixture to reflux for an additional 2-3 hours to effect hydrolysis.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated hydrochloric acid until it is acidic to litmus paper. This should be done in a fume hood as hydrogen sulfide may be evolved.

-

Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude 2-(perfluorohexyl)ethanethiol is typically a colorless to pale yellow oil with a strong odor. The primary method for purification is vacuum distillation .

Vacuum Distillation Protocol:

-

Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

-

Transfer the crude product to the distillation flask. It is advisable to add a small magnetic stir bar or boiling chips to ensure smooth boiling.

-

Gradually apply vacuum to the system.

-

Once the desired pressure is reached, slowly heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point. For 2-(perfluorohexyl)ethanethiol, the boiling point is approximately 158 °C at atmospheric pressure, so a significantly lower temperature will be observed under vacuum.

-

After distillation, release the vacuum carefully and allow the apparatus to cool before collecting the purified product.

Alternative Synthetic Route: Free-Radical Addition

An alternative approach to the synthesis of 2-(perfluorohexyl)ethanethiol involves the free-radical addition of a thiol to a suitable alkene precursor. This method, often referred to as a thiol-ene reaction, proceeds via an anti-Markovnikov addition, providing a high degree of regioselectivity.

Reaction Mechanism

The reaction is initiated by a radical initiator (e.g., AIBN or UV light), which abstracts a hydrogen atom from a thiol (R-SH) to generate a thiyl radical (R-S•). This thiyl radical then adds to the less substituted carbon of the alkene double bond in the perfluorohexyl ethylene precursor, forming a more stable carbon-centered radical. This carbon radical then abstracts a hydrogen atom from another thiol molecule, yielding the final product and regenerating a thiyl radical to continue the chain reaction.

Caption: General mechanism for the free-radical addition of a thiol to an alkene.

Characterization of 2-(Perfluorohexyl)ethanethiol

Confirmation of the successful synthesis and purity of 2-(perfluorohexyl)ethanethiol is achieved through standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₅F₁₃S |

| Molecular Weight | 380.17 g/mol [1][3] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 158 °C at 760 mmHg |

| Density | 1.62 g/mL at 20 °C |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methylene groups adjacent to the perfluorohexyl chain and the thiol group. The thiol proton (S-H) will appear as a triplet, and the two methylene groups will show complex multiplets due to coupling with each other and with the adjacent CF₂ group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group, with their chemical shifts influenced by the adjacent sulfur and perfluorohexyl groups.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit complex multiplets corresponding to the different CF₂ and CF₃ groups in the perfluorohexyl chain.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fragments from the molecule.

Safety and Handling

2-(Perfluorohexyl)ethanethiol:

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. It has a strong, unpleasant odor.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

2-(Perfluorohexyl)ethyl Iodide (Starting Material):

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautions: Handle with the same precautions as the final product, in a well-ventilated fume hood with appropriate PPE.

General Precautions:

-

Thiourea is a suspected carcinogen and should be handled with care.

-

Concentrated acids and bases are corrosive and should be handled with appropriate PPE.

-

Reactions should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of 2-(perfluorohexyl)ethanethiol via the nucleophilic substitution of 2-(perfluorohexyl)ethyl iodide with thiourea is a reliable and well-established method. This guide provides a comprehensive framework for its successful laboratory-scale preparation, from the underlying chemical principles to detailed experimental protocols and safety considerations. The availability of this versatile fluorinated building block is crucial for continued innovation in materials science, surface chemistry, and the development of novel therapeutics.

References

-

2-(PERFLUOROHEXYL)ETHANETHIOL. (n.d.). In GSRS. Retrieved January 6, 2026, from [Link]

- Process for the preparation of 2-(perfluoroalkyl) ethanethiols. (1989). Google Patents.

-

2-(Perfluorohexyl)ethanethiol. (n.d.). In PubChem. Retrieved January 6, 2026, from [Link]

-

Preparation, reactions and physical properties of segmented 2-(perfluoroalkyl)ethanesulfinic acids and their derivatives. The role of the perfluoroalkyl group in finding new and useful compounds and in searching out new chemistry. (n.d.). Journal of Fluorine Chemistry. Retrieved January 6, 2026, from [Link]

-

2-(PERFLUOROHEXYL)ETHANETHIOL. (n.d.). In Drugfuture. Retrieved January 6, 2026, from [Link]

-

N-TRIFLUOROMETHYLTHIOSACCHARIN. (2016). Organic Syntheses. Retrieved January 6, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). In Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

-

Propanenitrile, 3-mercapto-. (2003). Organic Syntheses. Retrieved January 6, 2026, from [Link]

Sources

2-(Perfluorohexyl)ethanethiol CAS number 34451-26-8

An In-Depth Technical Guide to 2-(Perfluorohexyl)ethanethiol (CAS 34451-26-8): Properties, Synthesis, and Advanced Applications

Introduction

2-(Perfluorohexyl)ethanethiol, with CAS number 34451-26-8, is a specialized organosulfur compound featuring a highly fluorinated alkyl chain linked to a reactive thiol group.[1][2] This unique bifunctional structure—a stable, low-energy perfluorohexyl "tail" and a versatile ethanethiol "head"—positions it as a critical component in advanced materials science, surface engineering, and biotechnology.[1][3] The molecule's perfluorinated segment imparts exceptional chemical and thermal stability, along with pronounced hydrophobicity and oleophobicity.[1] Concurrently, the terminal thiol group provides a reactive handle for covalent attachment to surfaces, particularly noble metals, and for participation in various chemical transformations.[1][4]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the fundamental physicochemical properties, outlines key synthesis methodologies with mechanistic insights, details its primary application in forming self-assembled monolayers (SAMs), and explores its expanding role in cutting-edge research. As a member of the per- and polyfluoroalkyl substances (PFAS) class, this guide also addresses the necessary safety, handling, and toxicological considerations associated with its use.[1][2]

Physicochemical Properties and Molecular Characteristics

The distinct behavior of 2-(Perfluorohexyl)ethanethiol arises from the synergistic properties of its two functional ends. Its chemical formula is C8H5F13S, and it is also commonly known by synonyms such as 1H,1H,2H,2H-Perfluorooctanethiol and 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol.[2][5]

Core Physical Data

The fundamental physical properties of 2-(Perfluorohexyl)ethanethiol are summarized below, providing essential data for its application in experimental settings.

| Property | Value | Source |

| CAS Number | 34451-26-8 | [2][3][6] |

| Molecular Formula | C8H5F13S | [1][2] |

| Molecular Weight | 380.17 g/mol | [2][3] |

| Appearance | Liquid | [5][7] |

| Boiling Point | 158 °C at 760 mmHg | [3][6] |

| Melting Point | -26 °C | [6] |

| Density | 1.62 g/mL at 20 °C | [6] |

| Refractive Index | 1.32 at 15 °C | [6] |

Structural Attributes

The Perfluorohexyl "Tail": The C6F13- segment is defined by the exceptional strength of its carbon-fluorine bonds, which have dissociation energies of approximately 116 kcal/mol.[1] This is significantly stronger than a typical carbon-hydrogen bond, bestowing the molecule with remarkable chemical inertness and thermal stability.[1] This fluorinated chain is responsible for the compound's extremely low surface energy, leading to its characteristic water-repellent (hydrophobic) and oil-repellent (oleophobic) properties.[1][3]

The Ethanethiol "Head": The -CH2CH2SH group provides the molecule's primary reactive site. The sulfur atom of the thiol has a strong affinity for and readily forms covalent bonds with the surfaces of noble metals like gold, silver, and copper.[3][4] This interaction is the foundation for its most prominent application in forming self-assembled monolayers. The thiol group can also be oxidized to form disulfides or sulfonic acids, or it can participate in nucleophilic substitution reactions.[1][8]

Caption: Molecular structure of 2-(Perfluorohexyl)ethanethiol.

Synthesis Methodologies

The synthesis of 2-(Perfluorohexyl)ethanethiol is typically achieved via multi-step processes starting from commercially available perfluoroalkyl iodides. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Primary Route: Nucleophilic Substitution from 2-(Perfluorohexyl)ethyl Iodide

A robust and widely cited method involves the reaction of 2-(perfluorohexyl)ethyl iodide with a sulfur-donating nucleophile.[3] The use of thiourea is particularly common as it is an easily handled, solid alternative to gaseous and odorous hydrogen sulfide.

Causality: This two-step, one-pot synthesis is efficient because thiourea first acts as a soft nucleophile, readily displacing the iodide to form a stable S-alkylisothiouronium salt intermediate. This salt is generally a solid that can be isolated or, more conveniently, hydrolyzed in situ under basic conditions. The alkaline hydrolysis proceeds smoothly to liberate the desired thiol.

Caption: Synthesis pathway via the isothiouronium salt intermediate.

Experimental Protocol: Synthesis via Thiourea

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(perfluorohexyl)ethyl iodide (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol.

-

Salt Formation: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by TLC until the starting iodide is consumed. The formation of the isothiouronium salt may be observed as a precipitate.

-

Hydrolysis: Cool the reaction mixture. Add an aqueous solution of a strong base, such as sodium hydroxide (2.5 equivalents), to the flask.

-

Thiol Liberation: Heat the mixture to reflux again for 2-4 hours to ensure complete hydrolysis of the salt.

-

Workup: After cooling, acidify the mixture with a dilute acid (e.g., HCl) to protonate the thiolate. Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product.

Alternative Route: Catalytic Hydrogenolysis

For larger-scale production, catalytic hydrogenolysis offers a direct and high-yield route from corresponding thiocyanates or disulfides. This method avoids the use of odorous reagents.[4]

Causality: The hydrogenolysis of a 2-(perfluorohexyl)ethanethiocyanate or bis(2-perfluorohexylethane)disulfide precursor can yield the thiol with high selectivity.[4] The use of a bimetallic catalyst, such as palladium-tin on activated carbon, is critical. The tin component modifies the palladium surface, suppressing the side reaction that leads to disulfide formation and thereby maximizing the yield of the desired thiol product.[4] For example, this can increase selectivity to the thiol to 99% from 89% with a standard palladium catalyst.[4]

Core Application: Formation of Self-Assembled Monolayers (SAMs)

The most significant application of 2-(Perfluorohexyl)ethanethiol is in the formation of self-assembled monolayers (SAMs) on metal surfaces.[1][3] SAMs are highly ordered, single-molecule-thick films that spontaneously form when a substrate is exposed to a solution of the thiol.

Mechanism of Formation: The process is driven by the strong, specific chemisorption of the thiol's sulfur atom onto the metal surface (e.g., gold), forming a stable metal-thiolate bond.[3] Following this initial binding, the long perfluorohexyl chains align themselves through van der Waals interactions, packing into a dense, quasi-crystalline structure. This ordered arrangement minimizes the overall surface energy.[1] The resulting surface is uniformly coated with the fluorinated tails pointing outwards, creating a highly hydrophobic and oleophobic interface.[3]

Caption: Workflow for the formation of a self-assembled monolayer.

Protocol: Formation of a 2-(Perfluorohexyl)ethanethiol SAM on a Gold Surface

This protocol provides a self-validating system where successful monolayer formation can be confirmed by measuring the surface contact angle.

-

Substrate Preparation:

-

Obtain a gold-coated substrate (e.g., silicon wafer with a Ti/Au layer).

-

Clean the substrate by sonicating in a sequence of high-purity solvents: acetone, then isopropanol (5 minutes each).

-

Dry the substrate under a stream of dry nitrogen gas.

-

Immediately before use, treat the substrate with UV/Ozone for 15 minutes to remove any residual organic contaminants and ensure a hydrophilic surface.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of 2-(Perfluorohexyl)ethanethiol in absolute ethanol. The use of a high-purity solvent is critical to prevent co-adsorption of contaminants.

-

-

Monolayer Deposition:

-

Completely immerse the cleaned, dried gold substrate into the thiol solution in a clean glass container.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Rinsing and Drying:

-

Carefully remove the substrate from the solution using clean tweezers.

-

Rinse the surface thoroughly with fresh absolute ethanol to remove any physisorbed (non-covalently bound) molecules.

-

Dry the substrate again under a gentle stream of dry nitrogen.

-

-

Validation:

-

A properly formed monolayer will transform the gold surface from hydrophilic to highly hydrophobic. This can be verified by measuring the static water contact angle. A successful SAM of this compound should exhibit a contact angle >110°.

-

Advanced Applications and Research Trajectories

The unique surface properties imparted by 2-(Perfluorohexyl)ethanethiol SAMs make them valuable in a range of advanced applications.

-

Materials Science: It is used to create superhydrophobic and anti-fouling coatings on materials, including textiles and filtration membranes.[1] These surfaces resist wetting and prevent the adhesion of contaminants and microorganisms.

-

Corrosion Protection: SAMs formed from this thiol can act as a barrier to protect underlying metals, such as silver, from tarnishing and corrosion.[9]

-

Biotechnology and Biosensors: The thiol group allows for the immobilization of proteins and other biomolecules onto surfaces.[1] The fluorinated background of the SAM is particularly advantageous as it resists non-specific protein adsorption, leading to more sensitive and reliable biosensor performance.

-

Drug Development: In more nascent research, fluorinated thiols are being explored for their role in advanced drug delivery systems. For instance, they have been used to create amphiphilic cyclodextrins for applications in photodynamic cancer therapy.[4]

-

Electronics: In organic electronics, thiol-based SAMs are used to modify the work function of metal electrodes, improving charge injection and overall device efficiency in technologies like perovskite solar cells.[10]

Safety, Handling, and Toxicological Profile

As a laboratory chemical, 2-(Perfluorohexyl)ethanethiol requires careful handling. Furthermore, its classification as a PFAS substance necessitates an awareness of its potential environmental and toxicological implications.

GHS Hazard Information

The compound is classified with the following hazards:

| Hazard Code | Description | Source |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry place.[7]

Toxicological Context as a PFAS

2-(Perfluorohexyl)ethanethiol belongs to the broad class of per- and polyfluoroalkyl substances (PFAS).[1][2] PFAS are known for their extreme persistence in the environment due to the strength of the carbon-fluorine bond.[12] Many PFAS compounds are known to bioaccumulate and have been associated with a range of adverse health effects in toxicological studies.[12][13][14]

While extensive toxicological data for this specific thiol is limited, it is crucial to consider the potential for long-term impact.[15] Furthermore, its oxidation product, 2-(Perfluorohexyl)ethane-1-sulfonic Acid (CAS 27619-97-2), is associated with more severe health warnings, including being suspected of causing cancer and potentially damaging an unborn child.[16] Researchers should therefore handle this compound with the high degree of caution appropriate for a persistent chemical with potential, and known derivative, hazards.

Conclusion

2-(Perfluorohexyl)ethanethiol is a powerful molecular tool whose value lies in its dual chemical nature. The inert, low-energy perfluorinated chain allows for the precise engineering of surface properties, while the reactive thiol group provides a robust anchor for a variety of substrates and chemical modifications. Its central role in the formation of high-quality self-assembled monolayers has cemented its importance in fields ranging from fundamental surface science to applied electronics and biotechnology. As research progresses, its utility is expected to expand further, particularly in the development of advanced functional materials and biomedical devices. However, its identity as a PFAS compound mandates a responsible and informed approach to its use, emphasizing safe handling and consideration of its environmental lifecycle.

References

- Current time information in Citrus County, US. (n.d.). Google.

- 2-(Perfluorohexyl)ethanethiol | 34451-26-8. (n.d.). Smolecule.

- 2-(Perfluorohexyl)ethanethiol | C8H5F13S | CID 2776277. (n.d.). PubChem.

- CAS# 34451-26-8 | 2-Perfluorohexyl ethyl thiol | FC18-06. (n.d.). Fluoryx Labs.

- 2-(Perfluorohexyl)ethanethiol | 34451-26-8. (n.d.). Benchchem.

- Preparation, reactions and physical properties of segmented 2-(perfluoroalkyl)ethanesulfinic acids and their derivatives. The role of the perfluoroalkyl group in finding new and useful compounds and in searching out new chemistry. (n.d.). DOI.

- US4845300A - Synthesis of 2-(perfluoroalkyl) ethanethiols. (n.d.). Google Patents.

- 2-(Perfluorobutyl)ethanethiol | 34451-25-7. (n.d.). Benchchem.

- Perfluorohexyl ethyl mercaptan CAS NO.34451-26-8. (n.d.). LookChem.

- 2-(PERFLUOROHEXYL)ETHANETHIOL. (n.d.). gsrs.

- Safety data sheet. (2023). CPAChem.

- Toxicology of perfluorinated compounds. (2025). ResearchGate.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- Perfluorinated compounds. (n.d.). PubMed.

- Material Safety Data Sheet. (2006). Spectrum Chemical.

- TOXICOLOGICAL PERSPECTIVES ON PERFLUORINATED COMPOUNDS. (n.d.). Studylib.

- (PDF) Self-Assembled Monolayers of Perfluoroalkyl Amideethanethiols, Fluoroalkylthiols, and Alkylthiols for the Prevention of Silver Tarnish. (2025). ResearchGate.

- An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. (n.d.).

- Perfluoroalkyl acids: a review of monitoring and toxicological findings. (n.d.). PubMed.

- [PDF] Aquatic toxicology of perfluorinated chemicals. (n.d.). Semantic Scholar.

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol. (n.d.). Sigma-Aldrich.

- Self-assembled monolayers of perfluoroalkyl amideethanethiols, fluoroalkylthiols, and alkylthiols for the prevention of silver tarnish. (n.d.). Semantic Scholar.

- 2-(Perfluorohexyl)ethanethiol | CAS No. 34451-26-8. (n.d.). Clearsynth.

- Molecular packing of semifluorinated alkanethiol self-assembled monolayers on gold: Influence of alkyl spacer length. (2001). Kyushu University Pure Portal Site.

- Achieving high efficiency and improved stability in large-area ITO-free perovskite solar cells with thiol-functionalized self-assembled monolayers. (n.d.). Journal of Materials Chemistry A (RSC Publishing).

- Toxicology Data for Alternative “Short-Chain” Fluorinated Substances | Request PDF. (n.d.). ResearchGate.

Sources

- 1. Buy 2-(Perfluorohexyl)ethanethiol | 34451-26-8 [smolecule.com]

- 2. 2-(Perfluorohexyl)ethanethiol | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol 97 34451-26-8 [sigmaaldrich.com]

- 6. fluoryx.com [fluoryx.com]

- 7. Perfluorohexyl ethyl mercaptan, CasNo.34451-26-8 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. researchgate.net [researchgate.net]

- 10. Achieving high efficiency and improved stability in large-area ITO-free perovskite solar cells with thiol-functionalized self-assembled monolayers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Perfluoroalkyl acids: a review of monitoring and toxicological findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cpachem.com [cpachem.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2-(Perfluorohexyl)ethanethiol: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2-(Perfluorohexyl)ethanethiol, a specialized organosulfur compound of significant interest in materials science, surface chemistry, and advanced technology sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core structure, physicochemical properties, synthesis, and key applications, with a focus on the causal relationships between its unique structure and functional performance.

Molecular Architecture and Physicochemical Profile

2-(Perfluorohexyl)ethanethiol, with the chemical formula C₈H₅F₁₃S, is an amphiphilic molecule defined by two distinct domains: a highly fluorinated, inert tail and a reactive thiol headgroup.[1] Its IUPAC name is 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol.[2]

The core of its functionality lies in this segmented structure:

-

The Perfluorohexyl Tail (C₆F₁₃-): This segment is a six-carbon chain where all hydrogen atoms have been replaced by fluorine. The high electronegativity of fluorine (3.98 on the Pauling scale) creates exceptionally strong carbon-fluorine (C-F) bonds (approx. 1.35 Å bond length).[1] This imparts significant chemical and thermal stability, as well as unique surface properties. The electron-rich fluorine sheath minimizes van der Waals interactions with other substances, leading to a low surface energy that manifests as hydrophobicity (water-repellency) and oleophobicity (oil-repellency).[1]

-

The Ethylene Spacer (-CH₂CH₂-): This flexible hydrocarbon linker connects the rigid perfluorinated tail to the functional headgroup.

-

The Thiol Headgroup (-SH): The sulfhydryl group is the molecule's reactive center. It exhibits a strong affinity for noble metal surfaces, particularly gold, silver, and copper, enabling the formation of stable sulfur-metal bonds.[1][3] This functionality is the cornerstone of its primary application in forming self-assembled monolayers (SAMs).

Caption: Chemical structure of 2-(Perfluorohexyl)ethanethiol.

Physicochemical Data Summary

The distinct properties of 2-(Perfluorohexyl)ethanethiol are quantified in the table below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 34451-26-8 | [1][2][4][5] |

| Molecular Formula | C₈H₅F₁₃S | [1][2][6] |

| Molecular Weight | 380.17 g/mol | [1][2][5][6] |

| Boiling Point | 158 °C at 760 mmHg | [4][5] |

| Melting Point | -26 °C | [4] |

| Density | 1.62 g/mL at 20 °C | [4] |

| Refractive Index | 1.32 at 15 °C | [4] |

| Surface Tension | 15-25 mN/m | [1] |

| Water Contact Angle | >110° (on modified surfaces) | [1] |

Synthesis and Characterization

Synthetic Pathway: Nucleophilic Substitution

A prevalent and reliable method for synthesizing 2-(Perfluorohexyl)ethanethiol involves a two-step process starting from the commercially available 2-(perfluorohexyl)ethyl iodide.[5][7] The underlying principle is the high reactivity of the iodide as a leaving group, facilitating nucleophilic attack by a sulfur-containing reagent.

-

Formation of an Isothiouronium Salt: The perfluoroalkyl iodide is reacted with thiourea in an inert solvent. The sulfur atom of thiourea acts as a nucleophile, displacing the iodide to form a stable S-[2-(perfluorohexyl)ethyl]isothiouronium iodide intermediate. This choice is strategic; thiourea is an easily handled, solid sulfur source, and the resulting salt is typically crystalline and can be isolated.

-

Alkaline Hydrolysis: The isolated isothiouronium salt is then hydrolyzed using a strong base, such as sodium hydroxide. The base facilitates the cleavage of the C-S bond within the intermediate, releasing the desired 2-(Perfluorohexyl)ethanethiol.

Caption: Workflow for the synthesis of 2-(Perfluorohexyl)ethanethiol.

Experimental Protocol: Synthesis

This protocol is a representative methodology and should be performed with appropriate engineering controls and personal protective equipment.

-

Salt Formation:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(perfluorohexyl)ethyl iodide (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude isothiouronium salt.

-

-

Hydrolysis:

-

Dissolve the crude salt in a biphasic solution of diethyl ether and a 10% aqueous solution of sodium hydroxide (2.5 eq).

-

Stir the mixture vigorously at room temperature for 2-3 hours.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is purified by vacuum distillation to yield 2-(Perfluorohexyl)ethanethiol as a clear liquid.

-

Structural Verification

Confirmation of the synthesized product's identity and purity is achieved through standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic multiplets for the two methylene groups (-CH₂CH₂-) and a triplet for the thiol proton (-SH), which may be broadened or exchangeable with D₂O.

-

¹⁹F NMR: Provides definitive confirmation of the perfluorohexyl chain, showing distinct signals for the terminal -CF₃ group and the five internal -CF₂ groups.

-

-

Mass Spectrometry (MS): Electron ionization (EI-MS) will show the molecular ion peak (M⁺) at m/z 380.17, along with a characteristic fragmentation pattern corresponding to the loss of SH and subsequent fragments of the fluoroalkyl chain.

Core Application: Self-Assembled Monolayers (SAMs)

The most prominent application of 2-(Perfluorohexyl)ethanethiol is in the formation of highly ordered Self-Assembled Monolayers (SAMs) on noble metal surfaces.[1] This process is a spontaneous organization of molecules from solution onto a solid substrate, driven by the strong, specific interaction between the thiol headgroup and the metal.

Mechanism of Formation: The sulfur atom of the thiol group chemisorbs onto the gold surface, forming a stable Au-S bond with a bond energy of approximately 40-50 kcal/mol.[3][8] Once anchored, the long perfluorohexyl chains pack tightly due to intermolecular van der Waals forces, orienting themselves away from the surface. This dense packing creates a uniform, robust monolayer with the low-energy fluorinated tails presented at the interface.

The resulting surface exhibits extremely low surface energy, making it non-wetting to both water and oils.[1] This has profound implications for a variety of technologies.

Caption: Formation of a self-assembled monolayer on a gold substrate.

Experimental Protocol: SAM Formation on Gold

-

Substrate Preparation:

-

Use a silicon wafer with a titanium adhesion layer (5 nm) and a gold top layer (50 nm).

-

Clean the substrate by sonicating for 5 minutes each in acetone, isopropanol, and deionized water.

-

Dry the substrate under a stream of dry nitrogen.

-

Treat with UV/Ozone for 15 minutes to remove any organic contaminants and ensure a hydrophilic surface. This step is critical for achieving a uniform, defect-free monolayer.

-

-

Monolayer Deposition:

-

Prepare a 1 mM solution of 2-(Perfluorohexyl)ethanethiol in absolute ethanol. The choice of solvent is important; it must fully solubilize the thiol without reacting with it or damaging the substrate.

-

Immediately immerse the freshly cleaned gold substrate into the thiol solution.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Post-Deposition Cleaning:

-

Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed (non-bonded) molecules.

-

Dry the substrate again under a stream of dry nitrogen.

-

The SAM-coated substrate is now ready for characterization (e.g., contact angle goniometry, XPS, AFM) or further use.

-

Other Scientific and Research Applications

Beyond SAMs, the unique properties of 2-(Perfluorohexyl)ethanethiol lend it to other specialized fields:

-

Advanced Coatings and Lubricants: Its inherent chemical stability and low surface energy make it a valuable component in formulations for water-repellent coatings and high-performance lubricants that require low friction and high thermal stability.[1]

-

Bioconjugation and Biosensors: The reactive thiol group can be used to immobilize proteins or other biomolecules onto surfaces for applications in biosensors and affinity chromatography.[1][3]

-

Drug Delivery: As a member of the per- and polyfluoroalkyl substance (PFAS) family, its derivatives are explored in creating components for advanced drug delivery systems, such as nanoemulsions, where the fluorous phase can carry therapeutic payloads.[7][9]

Safety, Handling, and Environmental Profile

Hazard Identification and Safe Handling

2-(Perfluorohexyl)ethanethiol is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. If ventilation is inadequate, a vapor respirator may be necessary.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

-

Stench: Like most thiols, it has a strong, unpleasant odor. All handling should be conducted in a manner that contains vapors.

Environmental Considerations

As a perfluoroalkyl substance (PFAS), 2-(Perfluorohexyl)ethanethiol is characterized by the high stability of its C-F bonds, which leads to significant environmental persistence.[1] These substances are known to resist degradation and have the potential for bioaccumulation.[1][5] Therefore, all waste containing this compound must be disposed of as hazardous chemical waste according to local, state, and federal regulations to prevent environmental release.

Conclusion

The structure of 2-(Perfluorohexyl)ethanethiol is a prime example of molecular engineering, where distinct chemical functionalities are combined to achieve unique and powerful material properties. Its fluorinated tail confers exceptional stability and low surface energy, while its thiol head provides a versatile anchor for surface modification. This dual character makes it an indispensable tool for researchers developing advanced materials, from anti-fouling surfaces and robust biosensors to next-generation electronic and biomedical devices. A thorough understanding of its synthesis, handling, and application protocols is essential for harnessing its full potential in a safe and responsible manner.

References

-

2-(Perfluorohexyl)ethanethiol. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

2-(PERFLUOROHEXYL)ETHANETHIOL. (n.d.). FDA Global Substance Registration System. Retrieved January 6, 2026, from [Link]

-

Preparation, reactions and physical properties of segmented 2-(perfluoroalkyl)ethanesulfinic acids and their derivatives. (n.d.). ScienceDirect. Retrieved January 6, 2026, from [Link]

-

Safety data sheet. (2023, February 16). CPAchem. Retrieved January 6, 2026, from [Link]

-

2-(PERFLUOROHEXYL)ETHANETHIOL. (n.d.). Chemical Information Network. Retrieved January 6, 2026, from [Link]

-

Self-assembled monolayers of perfluoroalkyl amideethanethiols, fluoroalkylthiols, and alkylthiols for the prevention of silver tarnish. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Molecular packing of semifluorinated alkanethiol self-assembled monolayers on gold: Influence of alkyl spacer length. (2001, March 20). Kyushu University Pure Portal Site. Retrieved January 6, 2026, from [Link]

-

Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. (n.d.). DovePress. Retrieved January 6, 2026, from [Link]

-

Crosslinked organosulfur-based self-assembled monolayers: formation and applications. (n.d.). OAE Publishing Inc. Retrieved January 6, 2026, from [Link]

Sources

- 1. Buy 2-(Perfluorohexyl)ethanethiol | 34451-26-8 [smolecule.com]

- 2. 2-(Perfluorohexyl)ethanethiol | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluoryx.com [fluoryx.com]

- 5. benchchem.com [benchchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. oaepublish.com [oaepublish.com]

- 9. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Weight of 2-(Perfluorohexyl)ethanethiol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, focusing on the core physicochemical properties of 2-(Perfluorohexyl)ethanethiol. Moving beyond a simple data point, we will explore the determination, significance, and practical implications of its molecular weight in experimental design and application.

Introduction: The Significance of a Fluorinated Thiol

2-(Perfluorohexyl)ethanethiol, also known by its IUPAC name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol, is a specialized organosulfur compound notable for its unique properties conferred by a heavily fluorinated carbon chain.[1] Its structure, featuring a reactive thiol headgroup and an inert, hydrophobic/lipophobic perfluorohexyl tail, makes it a compound of significant interest in surface science, materials engineering, and bioconjugation.[1] Understanding its molecular weight is the first and most critical step in harnessing its capabilities, as this fundamental parameter governs stoichiometric calculations, dictates analytical signatures, and influences its physical behavior.

Section 1: Core Molecular Properties

The defining characteristics of a molecule are encapsulated in its formula and weight. For 2-(Perfluorohexyl)ethanethiol, the replacement of hydrogen with heavier fluorine atoms results in a significantly higher molecular weight than its hydrocarbon analogue, 1-octanethiol. This substitution is the primary driver of its distinct chemical and physical properties.

The molecular formula for this compound is C8H5F13S.[1][2][3][4][5] Based on this formula, we can precisely define its molecular weight, a critical parameter for all quantitative work.

| Property | Value | Source |

| CAS Number | 34451-26-8 | [1][2][3] |

| Molecular Formula | C8H5F13S | [1][2][3][4][5] |

| Molecular Weight | 380.17 g/mol | [1][2][3][4][5] |

| Exact Mass | 379.9904374 Da | [3] |

Expert Insight: The distinction between molecular weight (average molar mass) and exact mass is crucial for high-resolution analytical techniques. The molecular weight (380.17 g/mol ) is used for bulk calculations, such as preparing solutions of a specific molarity. In contrast, the exact mass (379.9904374 Da) is the monoisotopic mass calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ³²S). This value is indispensable in mass spectrometry for accurate compound identification.

Section 2: Verification of Molecular Weight and Structure

Asserting a molecule's identity requires rigorous analytical validation. Mass spectrometry (MS) is the gold standard for confirming molecular weight, while techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the precise molecular structure.[6][7][8]

Experimental Workflow: From Sample to Verified Structure

The logical flow for characterizing a compound like 2-(Perfluorohexyl)ethanethiol involves synthesis followed by a multi-technique validation process. This ensures that the material used in subsequent experiments is indeed the correct substance with the expected molecular weight.

Caption: Workflow for the synthesis and analytical validation of 2-(Perfluorohexyl)ethanethiol.

Protocol: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight of synthesized or purchased compounds.[7] It provides a direct measurement of the mass-to-charge ratio (m/z), confirming the compound's identity.

Objective: To confirm the molecular weight of a 2-(Perfluorohexyl)ethanethiol sample.

Methodology:

-

Sample Preparation:

-

Dissolve a small quantity (~1 mg) of 2-(Perfluorohexyl)ethanethiol in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 100 µg/mL.

-

The choice of solvent is critical to ensure sample solubility and compatibility with the ionization source.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique suitable for preventing fragmentation of the parent molecule.[7]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).

-

Acquire data in negative ion mode. The thiol proton is acidic and can be easily lost to form the [M-H]⁻ ion.

-

Scan a mass range that comfortably brackets the expected mass (e.g., m/z 100-500).

-

-

Data Analysis:

-

Look for the primary ion peak corresponding to the deprotonated molecule [M-H]⁻.

-

Given the exact mass of 379.9904 Da, the expected peak should appear at an m/z value of approximately 378.983.

-

Self-Validation Check: The high resolution of the instrument should allow for the observed mass to be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass. This level of accuracy provides high confidence in the compound's identity and distinguishes it from other potential contaminants. The fragmentation pattern of fluorinated compounds can also be distinctive, often showing losses of CF2 or CF3 groups, which can further aid in structural confirmation.[9]

-

Section 3: Applications in Research and Drug Development

The specific molecular weight and structure of 2-(Perfluorohexyl)ethanethiol are directly responsible for its utility in advanced applications, particularly in the creation of self-assembled monolayers (SAMs).[1]

SAMs are highly ordered molecular layers that form spontaneously on certain surfaces. The thiol group (-SH) of 2-(Perfluorohexyl)ethanethiol has a strong affinity for noble metal surfaces like gold, silver, and copper, forming a stable sulfur-metal bond.[1] The perfluorohexyl chains then orient themselves away from the surface, creating a new interface with unique properties.

Caption: Formation of a self-assembled monolayer (SAM) on a gold surface.

The dense packing and low polarizability of the fluorinated chains result in surfaces with exceptionally low surface energy.[1] This makes them highly hydrophobic (water-repellent) and oleophobic (oil-repellent), properties valuable for:

-

Biocompatible Coatings: Creating non-fouling surfaces that resist protein adsorption and cellular adhesion, crucial for medical implants and biosensors.[1]

-

Microfluidics: Modifying the surface energy of channels to control fluid flow and prevent sample adhesion.[1]

-

Drug Development: Immobilizing proteins or other biomolecules onto sensor surfaces for binding studies and high-throughput screening.[1]

Section 4: Safety and Handling

Due to its chemical nature, 2-(Perfluorohexyl)ethanethiol must be handled with appropriate care. Safety Data Sheets (SDS) provide critical information for safe handling.

-

Hazards: The compound is classified as an irritant, causing skin and serious eye irritation.[3][10] It may also cause respiratory irritation.[3][10] Some sources also list it as a flammable liquid and highly toxic if swallowed, inhaled, or in contact with skin.

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

-

Avoid breathing vapors or mists.

-

Keep away from heat, sparks, and open flames.[12] Take precautionary measures against static discharge.[12]

-

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as the material can be air-sensitive.[11]

Conclusion

The molecular weight of 2-(Perfluorohexyl)ethanethiol, 380.17 g/mol , is a foundational parameter that underpins its scientific and industrial applications. This value, confirmed through precise analytical methods like mass spectrometry, is essential for accurate experimental work. The compound's significant mass, largely due to its thirteen fluorine atoms, gives rise to the unique physicochemical properties that make it an invaluable tool for creating low-energy, inert surfaces. For professionals in research and drug development, a thorough understanding of this core property is the gateway to effectively utilizing this versatile molecule for surface modification, biosensor development, and advanced materials science.

References

-